molecular formula C20H17ClN4O B2431124 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899399-10-1

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2431124
CAS RN: 899399-10-1
M. Wt: 364.83
InChI Key: BRXPVKGPZXCGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Abstract: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. In a recent study , researchers reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This radical-based approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Antifungal and Antitubercular Activity

Abstract: The compound exhibits interesting activity against Mycobacterium tuberculosis H37Rv . This suggests that 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, along with related derivatives, may hold promise as antifungal and antitubercular agents. Further investigations are warranted to explore its potential in combating these infectious diseases.

Cell Death Pathways and PARP Cleavage

Abstract: In cellular studies, treatment with this compound induced DNA fragmentation and altered cell-cycle distribution in A549 cells . Specifically, PARP cleavage was observed, leading to a dose-dependent accumulation of cells. Understanding these mechanisms sheds light on potential therapeutic applications, especially in cancer research.

properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-11-19(24-16-7-9-17(26-2)10-8-16)25-20(23-13)18(12-22-25)14-3-5-15(21)6-4-14/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPVKGPZXCGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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